molecular formula C20H23NO2 B14670846 (R)-5,6,6a,7-Tetrahydro-2-methoxy-6-propyl-4H-dibenzo(de,g)quinolin-1-ol CAS No. 37082-17-0

(R)-5,6,6a,7-Tetrahydro-2-methoxy-6-propyl-4H-dibenzo(de,g)quinolin-1-ol

Cat. No.: B14670846
CAS No.: 37082-17-0
M. Wt: 309.4 g/mol
InChI Key: BWVBEWNADVIPHA-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-5,6,6a,7-Tetrahydro-2-methoxy-6-propyl-4H-dibenzo(de,g)quinolin-1-ol is a phenolic aporphine alkaloid derivative. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of myocardial ischemia/reperfusion injury .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,6,6a,7-Tetrahydro-2-methoxy-6-propyl-4H-dibenzo(de,g)quinolin-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzylisoquinoline precursors.

    Cyclization: The precursors undergo cyclization reactions under controlled conditions to form the dibenzoquinoline core.

    Functionalization: Subsequent functionalization steps introduce the methoxy and propyl groups at specific positions on the core structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

®-5,6,6a,7-Tetrahydro-2-methoxy-6-propyl-4H-dibenzo(de,g)quinolin-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which may have distinct biological activities.

Scientific Research Applications

®-5,6,6a,7-Tetrahydro-2-methoxy-6-propyl-4H-dibenzo(de,g)quinolin-1-ol has several scientific research applications:

Mechanism of Action

The compound exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5,6,6a,7-Tetrahydro-2-methoxy-6-propyl-4H-dibenzo(de,g)quinolin-1-ol is unique due to its specific structural features and its potent effects on myocardial ischemia/reperfusion injury. Its ability to activate the AKT-eNOS pathway and inhibit inflammatory responses sets it apart from other similar compounds.

Properties

CAS No.

37082-17-0

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

(6aR)-2-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol

InChI

InChI=1S/C20H23NO2/c1-3-9-21-10-8-14-12-17(23-2)20(22)19-15-7-5-4-6-13(15)11-16(21)18(14)19/h4-7,12,16,22H,3,8-11H2,1-2H3/t16-/m1/s1

InChI Key

BWVBEWNADVIPHA-MRXNPFEDSA-N

Isomeric SMILES

CCCN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)O)OC

Canonical SMILES

CCCN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.